3-Amino-4-bromobenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-bromobenzofuran-2-carboxylic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of bromine or N-bromosuccinimide for bromination, and subsequent reactions with ammonia or amines for amino group introduction, are employed .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often utilized .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-bromobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, ammonia, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-4-bromobenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-bromobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. Similarly, its antibacterial and anti-viral activities may result from disrupting microbial cell membranes or interfering with viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 3-Amino-4-chlorobenzofuran-2-carboxylic acid
- 3-Amino-4-fluorobenzofuran-2-carboxylic acid
- 3-Amino-4-iodobenzofuran-2-carboxylic acid
Uniqueness
What sets 3-Amino-4-bromobenzofuran-2-carboxylic acid apart is its specific bromine substitution, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in certain chemical reactions and may also affect its interaction with biological targets .
Biological Activity
3-Amino-4-bromobenzofuran-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features a benzofuran moiety, which consists of a fused benzene and furan ring. This structure is critical as it contributes to the compound's reactivity and biological properties. The presence of an amino group at the 3-position, a bromine atom at the 4-position, and a carboxylic acid functional group at the 2-position enhances its electrophilic character, making it suitable for various chemical transformations.
The biological activities of this compound are attributed to its interaction with specific molecular targets. It has been shown to modulate various biochemical pathways by interacting with enzymes and receptors. For instance, its anti-tumor activity may involve the inhibition of enzymes involved in cell proliferation, highlighting its potential as an anticancer agent.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzofuran, including this compound, can inhibit the proliferation of cancer cells. For example, related benzofuran derivatives have demonstrated significant antiproliferative effects against human breast cancer cell lines (e.g., MDA-MB-231) with IC50 values comparable to established chemotherapeutic agents .
- Antimicrobial Properties : Benzofuran derivatives have also been investigated for their antimicrobial activities. Compounds in this class have shown efficacy against various pathogens, including Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases .
- Inhibition of Carbonic Anhydrases : Certain benzofuran carboxylic acids have been identified as inhibitors of carbonic anhydrases (CAs), which are crucial for regulating pH and bicarbonate levels in biological systems. This inhibition can have implications for cancer therapy due to the role of CAs in tumorigenicity .
Antiproliferative Effects
A study focused on benzofuran-based carboxylic acids demonstrated that derivatives such as 9e exhibited potent antiproliferative activity against MDA-MB-231 cells with an IC50 value of 2.52 μM. The study further explored the mechanism by assessing cell cycle distribution and apoptosis induction through flow cytometry assays:
Treatment | Total % Apoptosis | Early Apoptosis % | Late Apoptosis % | Necrosis % |
---|---|---|---|---|
Control | 1.46 | 0.47 | 0.31 | 0.68 |
Compound 9e | 34.29 | 8.11 | 23.77 | 2.41 |
This data indicates that treatment with compound 9e led to significant increases in both early and late apoptosis phases compared to control cells .
Antimycobacterial Activity
In another study, a series of benzofuran derivatives were screened for their antimycobacterial activity against M. tuberculosis. Compounds were found to exhibit profound activity with low toxicity towards mammalian cells, suggesting a therapeutic potential for treating tuberculosis infections .
Properties
Molecular Formula |
C9H6BrNO3 |
---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
3-amino-4-bromo-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,11H2,(H,12,13) |
InChI Key |
XIYZEFWDFCIQRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(O2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.